

In-Depth Technical Guide: Toxicological Data and Safety Profile of (-)-Carvomenthone

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Compound of Interest

Compound Name: (-)-Carvomenthone

Cat. No.: B12932112

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Abstract

(-)-Carvomenthone, a monoterpenoid ketone, is utilized as a flavoring agent and fragrance ingredient. This technical guide provides a comprehensive overview of its toxicological data and safety profile, drawing from available literature and regulatory assessments. While specific toxicological studies on **(-)-Carvomenthone** are limited, a safety evaluation has been established through data on the compound itself and through read-across approaches with structurally similar molecules. This guide summarizes key toxicological endpoints, including acute, sub-chronic, and reproductive toxicity, as well as genotoxicity and skin sensitization. Detailed experimental protocols, where available, are provided, and logical relationships in safety assessment are visualized.

Chemical and Physical Properties

Property	Value
Chemical Name	(1S,4S)-(-)-p-Menthane-2-one
Synonyms	(-)-Carvomenthone, (1S,4S)-2-Methyl-5-(1-methylethyl)cyclohexanone
CAS Number	13163-73-0
Molecular Formula	C ₁₀ H ₁₈ O
Molecular Weight	154.25 g/mol

Toxicological Data Summary

The toxicological profile of **(-)-Carvomenthone** has been evaluated by regulatory bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA). JECFA concluded that there is "no safety concern at current levels of intake when used as a flavouring agent"[\[1\]](#)[\[2\]](#). The Research Institute for Fragrance Materials (RIFM) has also conducted a safety assessment, which relies in part on data from structurally related compounds (read-across) due to the limited specific data on **(-)-Carvomenthone** itself[\[3\]](#).

Acute Toxicity

(-)-Carvomenthone is classified as "Harmful if swallowed" (Acute Toxicity Category 4) according to the Globally Harmonised System (GHS), based on notifications to the European Chemicals Agency (ECHA) by a majority of companies[\[1\]](#).

Endpoint	Species	Route	Value	Reference
LD ₅₀	Guinea pig	Oral	766 mg/kg	Not specified
LD ₅₀	Rat	Oral	1,640 mg/kg	Not specified
LD ₅₀	Mouse	Intravenous	56 mg/kg	Not specified

Repeated Dose Toxicity

A No-Observed-Adverse-Effect Level (NOAEL) for repeated dose toxicity has been reported, though the full study details are not readily available in the public domain.

Endpoint	Value	Reference
NOAEL	6.67 mg/kg/day	Not specified

Genotoxicity

The RIFM safety assessment for p-menthan-2-one concluded that it is not expected to be genotoxic. This conclusion is based on a read-across approach to the structurally similar compound 2-tert-butylcyclohexanone[3].

Assay	Result	Methodology
Ames Test	Negative (by read-across)	OECD 471 (inferred)
In vitro Micronucleus Test	Negative (by read-across)	OECD 487 (inferred)

Reproductive and Developmental Toxicity

Similar to genotoxicity, the reproductive toxicity assessment by RIFM relies on a read-across approach. The data from 2-sec-butylcyclohexanone, a structural analogue, was used to evaluate this endpoint[3]. A combined repeated dose toxicity study with a reproduction/developmental toxicity screening test (OECD 422) was conducted on 2-sec-butylcyclohexanone[4][5].

Endpoint	Value	Species	Study Details	Reference
NOAEL (Reproductive/Developmental)	226 mg/kg/day (females)	Rat (Wistar Han)	OECD 422, dietary administration	[4][5]

Skin Sensitization

Endpoint	Value	Methodology	Reference
No Expected Sensitization Induction Level (NESIL)	10000 µg/cm ²	Not specified	Not specified

Phototoxicity

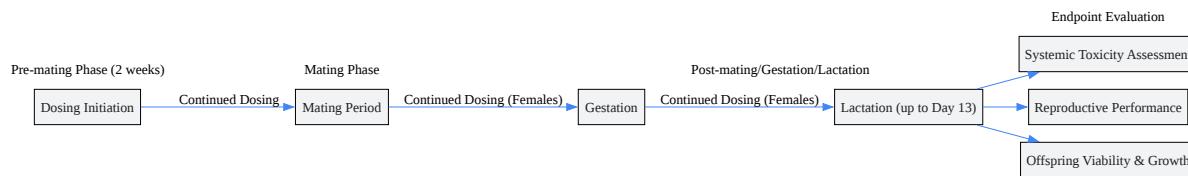
Based on its UV/Vis absorption spectra, **(-)-Carvomenthone** is not expected to be phototoxic or photoallergenic[3].

Experimental Protocols

Detailed experimental protocols for toxicological studies specifically on **(-)-Carvomenthone** are not widely available. However, the methodologies for the read-across compounds and the general OECD guidelines provide a framework for how such studies would be conducted.

Reproductive/Developmental Toxicity Screening Test (OECD 422) for 2-sec-butylcyclohexanone

- Test Guideline: OECD Guideline for the Testing of Chemicals, Section 4, No. 422.
- Species: Wistar Han rats.
- Administration: Dietary, with mean daily intakes of 0, 48, 151, and 377 mg/kg/day for males and 0, 88, 226, and 508 mg/kg/day for females[4][5].
- Dosing Period: Animals were dosed for 2 weeks prior to mating, during mating, and until euthanasia for males (at least 28 days) and up to 13 days after delivery for females[4].
- Parameters Evaluated: Systemic toxicity parameters and reproductive toxicity parameters including effects on the estrous cycle, mating performance, fertility, gestation, and offspring viability and growth[4][6].

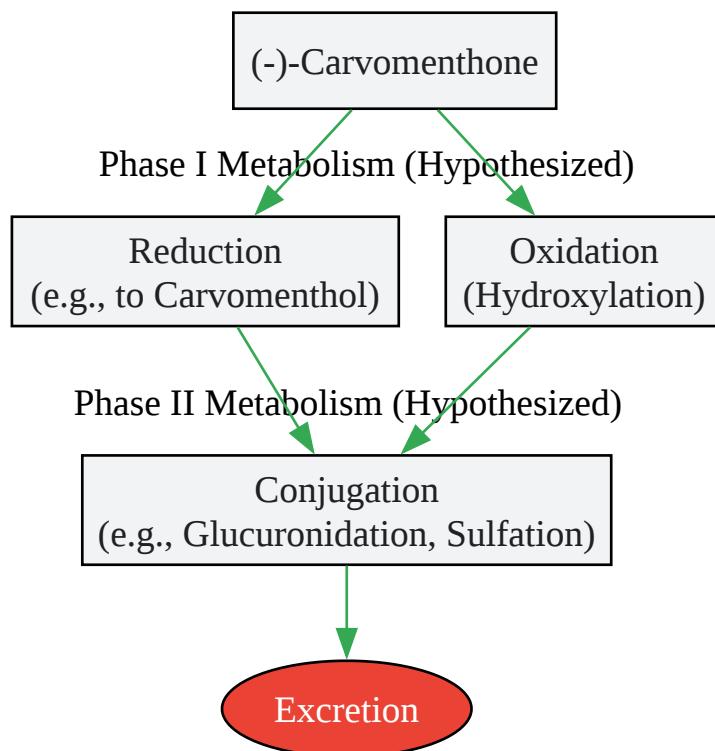


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Experimental workflow for the OECD 422 study.

Metabolism

Specific mammalian metabolism studies for **(-)-Carvomenthone** are limited. However, studies on the structurally related compound, carvone, provide insights into potential metabolic pathways. In humans, carvone undergoes oxidation of the side chain and reduction of the ketone group to form metabolites such as dihydrocarvonic acid, carvonic acid, and uroterpenolone[7]. It is plausible that **(-)-Carvomenthone** follows similar biotransformation routes involving reduction of the ketone and hydroxylation of the alkyl substituents.



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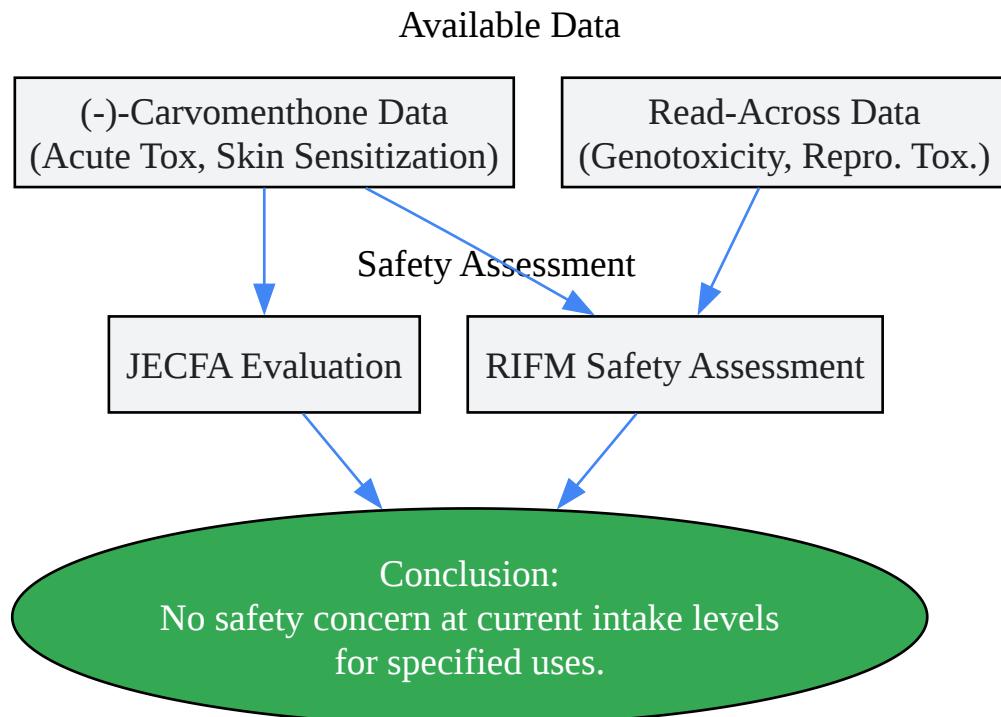
Hypothesized metabolic pathway for **(-)-Carvomenthone**.

Signaling Pathways and Mechanism of Toxicity

There is currently no specific information available in the public domain regarding the signaling pathways directly affected by **(-)-Carvomenthone** that would explain its toxicological effects. The observed acute oral toxicity suggests potential for systemic effects at high doses, but the underlying mechanisms have not been elucidated.

Safety Profile and Conclusion

The safety of **(-)-Carvomenthone** for its intended use as a flavoring agent and fragrance ingredient is supported by the available data, including evaluations by JECFA and RIFM.



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Logical flow of the safety assessment for **(-)-Carvomenthone**.

While a comprehensive toxicological dataset for **(-)-Carvomenthone** itself is not available, the use of read-across to structurally similar compounds has allowed for the characterization of its genotoxic and reproductive toxicity potential. The acute toxicity data indicates that it is harmful if swallowed in large quantities. For its use in consumer products, established safe concentration levels by organizations like IFRA should be adhered to. Further research into the specific metabolic pathways and potential mechanisms of toxicity in mammals would provide a more complete understanding of its safety profile.

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